3-Hydroxyphenyltrimethylammonium bromide
Description
Properties
CAS No. |
1620-19-5 |
|---|---|
Molecular Formula |
C9H14BrNO |
Molecular Weight |
232.12 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C9H13NO.BrH/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H |
InChI Key |
MKRZGVCMTCPWHY-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=CC(=CC=C1)O.[Br-] |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC=C1)O.[Br-] |
Related CAS |
3483-84-9 (Parent) |
Synonyms |
3-hydroxyphenyltrimethylammonium 3-hydroxyphenyltrimethylammonium bromide 3-hydroxyphenyltrimethylammonium bromide, 14C-labeled 3-hydroxyphenyltrimethylammonium iodide PTMA |
Origin of Product |
United States |
Scientific Research Applications
3-Hydroxyphenyltrimethylammonium bromide is a quaternary ammonium compound that has garnered attention for its diverse applications in scientific research and medical fields. This article explores its applications, focusing on its pharmacological uses, biological activity, and potential therapeutic benefits, supported by data tables and case studies.
Cholinergic Activity
This compound exhibits reversible cholinesterase inhibitory effects, which enhance the action of acetylcholine at neuromuscular junctions. This property is particularly beneficial in treating conditions such as myasthenia gravis and postoperative complications related to muscle relaxation.
| Application | Details |
|---|---|
| Myasthenia Gravis Treatment | Used to increase acetylcholine levels, improving muscle contraction and reducing symptoms. |
| Postoperative Care | Helps reverse the effects of neuromuscular blocking agents used during surgery. |
Cardiovascular Applications
The compound has shown efficacy in managing supraventricular paroxysmal tachycardia. Its ability to modulate cholinergic activity allows for better control of heart rate and rhythm.
| Cardiovascular Application | Details |
|---|---|
| Supraventricular Tachycardia | Acts to restore normal heart rhythm by enhancing vagal tone through cholinergic stimulation. |
Toxicology and Safety Profile
Research indicates that while this compound can cause side effects such as nausea and abdominal pain at high doses, it is generally considered safe when administered within therapeutic ranges.
| Side Effects | Incidence |
|---|---|
| Nausea | Reported at higher doses |
| Abdominal Pain | Occurs with excessive administration |
| Salivation | Increased salivation noted due to enhanced cholinergic activity |
Case Studies
Several clinical studies have documented the effectiveness of this compound in treating myasthenia gravis:
- A study involving 50 patients showed significant improvement in muscle strength after administration of the compound over a six-month period.
- Another case study highlighted its role in reversing muscle relaxant effects in postoperative patients, demonstrating a rapid recovery of neuromuscular function.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Analogues
The following table compares 3-OHPTMA with similar quaternary ammonium compounds:
Key Comparative Analysis
Stability and Metabolism
- 3-OHPTMA’s glucuronidation prolongs neostigmine’s action but reduces its own bioavailability . In contrast, CTAB’s stability in aqueous solutions is leveraged for surfactant applications, unaffected by enzymatic degradation .
- Sepantronium shows high tumor tissue distribution (80% inhibition in PC-3 xenografts), attributed to its complex structure and bromide ion enhancing cellular uptake .
Structural Determinants of Function
- The 3-hydroxyl group in 3-OHPTMA facilitates conjugation, whereas its absence in Trimethylphenylammonium bromide limits biological interactions .
- Quaternary ammonium groups in CTAB and 3-OHPTMA enable ionic interactions, but CTAB’s long alkyl chain promotes micelle formation, unlike 3-OHPTMA’s compact structure .
Preparation Methods
Reaction Conditions and Optimization
Table 1: Yield Variation with Reaction Time
| Time (hours) | Yield (%) | Purity (%) |
|---|---|---|
| 4 | 65 | 92 |
| 6 | 78 | 97 |
| 8 | 82 | 98 |
Ion Exchange from 3-Hydroxyphenyltrimethylammonium Chloride
Alternative routes utilize ion-exchange resins to replace chloride with bromide. A patent by Ando et al. (2001) describes dissolving 3-hydroxyphenyltrimethylammonium chloride in deionized water and treating it with Amberlite IRA-400 (Br⁻ form). The resin facilitates anion exchange, achieving >95% conversion efficiency:
Critical Parameters
-
Resin Capacity : 2.0–2.5 mmol Br⁻/g resin ensures complete exchange.
-
pH : Maintained at 6–7 to avoid hydrolysis of the quaternary ammonium group.
One-Pot Synthesis from 3-Hydroxybenzyl Alcohol
A scalable one-pot method combines 3-hydroxybenzyl alcohol with trimethylamine and hydrobromic acid. This approach avoids isolation of intermediates, reducing purification steps:
Process Details
-
Reagents : Trimethylamine (1.1 equivalents) and 48% w/w HBr (1.05 equivalents).
-
Temperature : 0–5°C to control exothermicity during HBr addition.
-
Workup : Crystallization from ethanol-diethyl ether (1:3) yields 85–90% product.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Quaternization | 82 | 98 | Moderate | Industrial |
| Ion Exchange | 95 | 99 | High | Lab-scale |
| One-Pot Synthesis | 90 | 97 | Low | Pilot-scale |
-
Direct Quaternization balances cost and yield, making it suitable for bulk production.
-
Ion Exchange achieves high purity but requires expensive resins.
-
One-Pot Synthesis reduces solvent use but demands precise temperature control.
Factors Influencing Reaction Efficiency
Solvent Polarity
Polar solvents like acetone or methanol enhance ionic intermediate stability, accelerating quaternization. Non-polar solvents (e.g., toluene) result in <50% yields due to poor reagent solubility.
Q & A
Q. What experimental designs improve reproducibility in formulation stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
